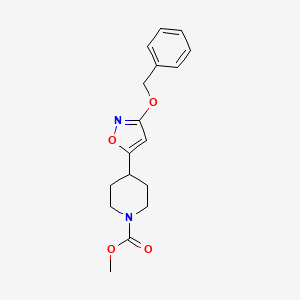

Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(3-phenylmethoxy-1,2-oxazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-21-17(20)19-9-7-14(8-10-19)15-11-16(18-23-15)22-12-13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLACCEMZZURUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)C2=CC(=NO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including case studies, synthesis details, and comparative data.

Chemical Structure and Properties

- Molecular Formula : C17H20N2O4

- Molecular Weight : 316.35 g/mol

- CAS Number : 841259-39-0

The compound features a piperidine ring substituted with an isoxazole moiety, which is known for its diverse biological activities. The benzyloxy group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

Biological Activity Overview

The biological activity of Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate has been investigated in various studies, revealing its potential as:

- Antiviral Agent : Research indicates that derivatives of isoxazole compounds exhibit antiviral properties. For example, structural analogs have shown promising activity against viral targets, suggesting that this compound may also possess similar effects .

- Neuroprotective Effects : Some studies have suggested that compounds with piperidine and isoxazole structures can exhibit neuroprotective properties. This activity is often linked to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

- Anticancer Potential : The compound's structure suggests potential interactions with cancer cell pathways. Isoxazole derivatives have been reported to inhibit certain cancer cell lines, indicating that Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate may warrant further investigation in cancer pharmacology .

Case Study 1: Antiviral Activity

A study evaluating the antiviral efficacy of various isoxazole derivatives found that specific substitutions significantly enhanced their activity against viral replication in cell cultures. The study highlighted that the introduction of a benzyloxy group improved the compound's interaction with viral proteins, thereby inhibiting their function at lower concentrations .

Case Study 2: Neuroprotective Mechanisms

In a model assessing neuroprotection, compounds similar to Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate were tested for their ability to prevent neuronal apoptosis induced by oxidative stress. Results indicated a significant reduction in cell death when treated with these compounds, attributed to their antioxidant properties and modulation of apoptotic pathways .

Comparative Data Table

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate | Antiviral, Neuroprotective | |

| Isoxazole Derivative A | Anticancer | |

| Isoxazole Derivative B | Antiviral |

The synthesis of Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isoxazole intermediates. The mechanism of action for its biological effects may involve modulation of specific receptors or enzymes associated with cellular signaling pathways.

Scientific Research Applications

Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate is a synthetic compound with a molecular weight of 316.35 g/mol and a molecular formula of C17H20N2O4 . It belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. The presence of a benzyloxy group enhances its solubility and reactivity, rendering it a valuable intermediate in organic synthesis and drug development.

Synthesis and Reactions

The synthesis of methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate involves multiple steps, each requiring optimization for yield and purity through careful control of reaction conditions. Common reagents used in these reactions include tert-butyl nitrite for oxidation, lithium aluminum hydride for reduction, and nucleophiles or electrophiles under basic or acidic conditions for substitution.

Potential Biological Activities

Research suggests that methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate has potential biological activities, specifically antimicrobial and anticancer properties. Its unique structure may contribute to its effectiveness as a therapeutic agent, making it a candidate for further biological studies. Interaction studies focus on its binding affinity with specific biological targets, which is crucial for understanding its mechanism of action and potential therapeutic applications. Techniques like surface plasmon resonance and fluorescence spectroscopy are commonly used to assess these interactions.

Structural Similarity and Activity

Several compounds share structural similarities with methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Benzyl 2-phenyloxazole-4-carboxylate | C16H15NO3 | High activity against Mycobacterium tuberculosis |

| 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles | C18H17ClN4O2 | Exhibits antifungal activities |

| Methyl 3-(benzyloxy)isoxazole-5-carboxylate | C12H13NO4 | Investigated for antimicrobial properties |

Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate stands out due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to similar compounds. The benzyloxy group enhances solubility and facilitates various chemical transformations, making it valuable in organic synthesis and medicinal chemistry.

Applications

Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate has several applications:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

- Drug Development: It is used in the synthesis of pharmaceutical compounds.

- Chemical Research: It is utilized as a reagent in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate can be categorized based on modifications to the isoxazole ring, piperidine backbone, or ester functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Fluorinated analogs (e.g., Ethyl 5-(2,4-difluorophenoxy)pentanoate) exhibit reduced molecular weights but increased electronegativity, which could enhance metabolic stability or binding affinity in drug discovery contexts .

Heterocyclic Variations :

- Replacement of the isoxazole ring with a thiazole (CAS 1086375-72-5) or thiadiazole introduces sulfur atoms, altering electronic distribution and hydrogen-bonding capacity .

Ester Group Modifications :

- Switching from a methyl ester (target compound) to tert-butyl or ethyl esters impacts solubility and steric hindrance. For instance, tert-butyl esters are often used as protecting groups in synthetic chemistry due to their stability .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate, and how can purity be optimized?

Methodological Answer:

- Synthesis : A multi-step approach is typically employed. For example, piperidine carboxylate derivatives are synthesized via condensation reactions using trifluoroacetic acid as a catalyst in toluene/acetonitrile mixtures, followed by benzyloxy-isoxazole coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is used. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Reaction parameters (temperature, solvent ratios) must be controlled. For instance, refluxing at 35°C for 12 hours improves intermediate stability .

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer:

- NMR Spectroscopy : - and -NMR are critical. For example, the benzyloxy group shows characteristic aromatic proton signals (δ 7.2–7.4 ppm), while the isoxazole ring’s protons appear at δ 6.3–6.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 345.1452 for CHNO) .

- X-ray Crystallography : Used to resolve stereochemistry in crystalline derivatives .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group .

- Decomposition Risks : Exposure to moisture or acidic/basic conditions may cleave the benzyloxy or ester moieties. Monitor via TLC or FT-IR for carbonyl (C=O) peak integrity (1700–1750 cm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 09 at the B3LYP/6-31G(d) level to model transition states. For example, the electron-deficient isoxazole ring may undergo nucleophilic attack at the 5-position .

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (e.g., the isoxazole’s oxygen atoms) to predict reaction sites .

- Validation : Compare computational results with experimental kinetics (e.g., rate constants for reactions with amines/thiols) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., enzyme inhibition in kinase targets vs. non-specific binding in cell viability assays) .

- Structural Analogues : Test derivatives (e.g., replacing benzyloxy with methoxy groups) to isolate pharmacophore contributions .

- Data Normalization : Account for batch-to-batch variability in compound purity (±5% tolerance) .

Q. How does the steric and electronic profile of the benzyloxy group influence piperidine ring conformation?

Methodological Answer:

- Conformational Analysis : Use NOESY NMR to detect spatial proximity between the benzyloxy protons and piperidine’s axial/equatorial protons.

- X-ray Diffraction : Resolve crystal structures to measure dihedral angles (e.g., benzyloxy group rotation relative to the piperidine plane) .

- Impact on Reactivity : Bulky benzyloxy groups may hinder nucleophilic attack on the piperidine nitrogen, reducing alkylation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.